N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide
Overview
Description
SCH 336, also known as Sch.336, is a synthetic organic compound that acts as a highly potent and selective inverse agonist for the cannabinoid receptor CB2. It is known for its significant selectivity towards CB2 receptors over CB1 receptors, making it a valuable tool in scientific research, particularly in the fields of immunology and pharmacology .
Preparation Methods
The synthesis of SCH 336 involves multiple steps, including the formation of triaryl bis-sulfone structures. The synthetic route typically starts with the preparation of intermediate compounds, followed by sulfonylation and other chemical modifications to achieve the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Chemical Reactions Analysis
SCH 336 undergoes various chemical reactions, including:
Oxidation: SCH 336 can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can modify the sulfone groups to sulfide groups.
Substitution: SCH 336 can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.
Scientific Research Applications
SCH 336 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving cannabinoid receptors.
Biology: SCH 336 is employed in research to understand the role of CB2 receptors in immune cell function and migration.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, as it can inhibit leukocyte migration and reduce inflammation in animal models.
Industry: SCH 336 is used in the development of new drugs targeting CB2 receptors for various medical conditions .
Mechanism of Action
SCH 336 exerts its effects by selectively binding to the CB2 receptors on peripheral immune cells. As an inverse agonist, it decreases the activity of these receptors, leading to reduced leukocyte migration and inflammation. The molecular targets include the CB2 receptors, and the pathways involved are related to the modulation of cyclic adenosine monophosphate (cAMP) levels and inhibition of guanosine triphosphate (GTP) binding .
Comparison with Similar Compounds
SCH 336 is unique due to its high selectivity for CB2 receptors over CB1 receptors. Similar compounds include:
SR144528: Another CB2-selective inverse agonist, but with different chemical structure and potency.
CP55,940: A non-selective cannabinoid receptor agonist, used for comparison in binding studies.
HU210: A potent cannabinoid receptor agonist, used in various pharmacological studies. SCH 336 stands out for its ability to inhibit leukocyte migration and its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-[(1S)-1-[4-[4-methoxy-2-(4-methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8S3/c1-16(24-33(4,25)26)17-5-10-20(11-6-17)34(27,28)22-14-9-19(32-3)15-23(22)35(29,30)21-12-7-18(31-2)8-13-21/h5-16,24H,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODIUKWAVUFGF-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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